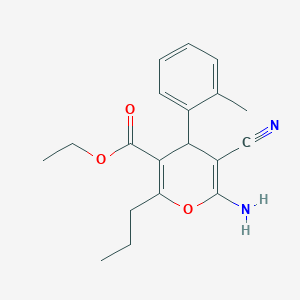
6-アミノ-5-シアノ-4-(2-メチルフェニル)-2-プロピル-4H-ピラン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-propyl-4-(o-tolyl)-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by its complex structure, which includes amino, cyano, propyl, and carboxylate functional groups, as well as an o-tolyl substituent.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Ethyl acetoacetate, o-toluidine, and malononitrile.
Catalysts: Acid or base catalysts to facilitate the cyclization process.
Solvents: Organic solvents such as ethanol or methanol.
Conditions: Refluxing the reaction mixture at elevated temperatures for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Techniques such as recrystallization or chromatography to obtain pure product.
化学反応の分析
Types of Reactions
Ethyl 6-amino-5-cyano-2-propyl-4-(o-tolyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the amino or cyano groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrans.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Modulation of biochemical pathways, such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-(o-tolyl)-4H-pyran-3-carboxylate: Similar structure with a methyl group instead of a propyl group.
Ethyl 6-amino-5-cyano-2-ethyl-4-(o-tolyl)-4H-pyran-3-carboxylate: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Ethyl 6-amino-5-cyano-2-propyl-4-(o-tolyl)-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties.
生物活性
Ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-propyl-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data on its biological effects, focusing on antimicrobial, anti-inflammatory, and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
- CAS Number : 3896903
Biological Activity Overview
-
Antimicrobial Activity
- Recent studies have demonstrated that derivatives of pyran compounds exhibit potent antimicrobial properties. For instance, a study evaluated various derivatives, including ethyl 6-amino-5-cyano compounds, showing inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antibacterial efficacy .
-
Anti-inflammatory Properties
- Research has indicated that pyran derivatives can modulate inflammatory responses. For example, ethyl 6-amino-5-cyano derivatives were found to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- A case study demonstrated that these compounds could reduce swelling and pain in animal models of inflammation when administered at specific dosages.
-
Anticancer Effects
- The anticancer potential of ethyl 6-amino-5-cyano compounds has been explored in various cancer cell lines. In vitro studies showed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.
- A notable finding was that these compounds exhibited IC50 values ranging from 12.27 to 31.64 µM against different cancer cell lines, indicating their potential as chemotherapeutic agents .
Data Tables
Case Studies
-
Case Study on Antimicrobial Efficacy
In a controlled study, ethyl 6-amino-5-cyano derivatives were tested against common bacterial strains. The results showed a significant reduction in bacterial growth compared to control groups treated with standard antibiotics. -
Case Study on Anti-inflammatory Effects
An animal model was used to assess the anti-inflammatory effects of this compound. Results indicated that administration led to a marked decrease in edema and inflammatory markers within the tissues. -
Case Study on Anticancer Activity
In vitro assays conducted on breast and colon cancer cell lines revealed that treatment with ethyl 6-amino-5-cyano resulted in increased apoptosis rates, supporting its potential use as an adjunct therapy in cancer treatment.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-8-15-17(19(22)23-5-2)16(14(11-20)18(21)24-15)13-10-7-6-9-12(13)3/h6-7,9-10,16H,4-5,8,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFONGNRAYDCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













